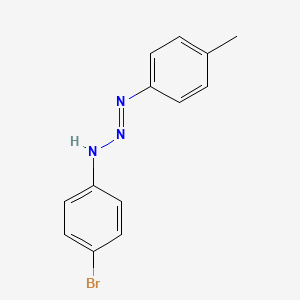
2-methylacridin-9-amine
Vue d'ensemble
Description
2-Methylacridin-9-amine is a derivative of acridine, a heterocyclic compound containing nitrogen Acridine derivatives are known for their broad range of biological activities and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylacridin-9-amine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with an appropriate amine in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) . This reaction yields the intermediate 9-aminoacridine, which can then be further modified to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave-assisted reactions in acetonitrile with potassium carbonate and potassium iodide (KI) has been reported to enhance the efficiency and yield of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylacridin-9-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents to modify the acridine ring structure.
Substitution: Substitution reactions often involve the replacement of functional groups on the acridine ring, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Water radical cations in microdroplets.
Reduction: Common reducing agents like sodium borohydride (NaBH₄).
Substitution: Potassium carbonate (K₂CO₃) in DMF.
Major Products: The major products formed from these reactions include various substituted acridines and quaternary ammonium compounds .
Applications De Recherche Scientifique
2-Methylacridin-9-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-methylacridin-9-amine involves its interaction with biological targets such as DNA and enzymes. The planar ring structure of acridine derivatives allows them to intercalate into DNA, disrupting its function and inhibiting enzymes like topoisomerase . This intercalation can lead to the inhibition of DNA replication and transcription, making it effective against cancer cells .
Comparaison Avec Des Composés Similaires
- 9-Carboxyacridine (CA)
- 9-Methylacridine (MA)
- 9-Aminoacridine (AA)
Comparison: 2-Methylacridin-9-amine is unique due to the presence of a methyl group at the 2-position, which can influence its chemical reactivity and biological activity. Compared to 9-carboxyacridine and 9-aminoacridine, this compound may exhibit different solubility and binding properties .
Propriétés
IUPAC Name |
2-methylacridin-9-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRIRFIZTPHLEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177607 | |
| Record name | Acridine, 9-amino-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23045-12-7 | |
| Record name | Acridine, 9-amino-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023045127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acridine, 9-amino-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















